molecular formula C12H25N3O B7928299 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide

Cat. No.: B7928299
M. Wt: 227.35 g/mol
InChI Key: QXGGMYDCPOVOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a substituted acetamide derivative featuring a dimethylamino-cyclohexyl group and an ethyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)9-13)11-8-6-5-7-10(11)14(2)3/h10-11H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGMYDCPOVOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1N(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The core structure of the compound derives from a cyclohexyl backbone substituted with dimethylamino and ethylacetamide groups. Key intermediates include:

  • 2-(Dimethylamino)cyclohexylamine : Synthesized via reductive amination of cyclohexanone derivatives followed by dimethylation.

  • Ethyl Chloroacetate or Chloroacetyl Chloride : Common acylating agents for introducing the acetamide moiety.

Acylation Protocol

The acylation of 2-(dimethylamino)cyclohexylamine with chloroacetyl chloride in the presence of triethylamine (TEA) yields the intermediate N-(2-dimethylamino-cyclohexyl)-chloroacetamide . Subsequent displacement of the chloride with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound.

Reaction Conditions :

  • Solvent: Acetonitrile or DMF

  • Temperature: 60–80°C

  • Base: Triethylamine (2–4 equivalents)

  • Yield: 68–85%

Coupling Reactions Using Carbodiimide Reagents

Peptide Coupling Strategy

The amide bond is formed via carbodiimide-mediated coupling between 2-(dimethylamino)cyclohexylamine and N-ethyl-glycine .

Steps :

  • Activation of glycine’s carboxylic acid group using EDCl/HOBt.

  • Reaction with N-ethylamine to form N-ethyl-glycine intermediate .

  • Coupling with 2-(dimethylamino)cyclohexylamine in dichloromethane.

Optimization Data :

ParameterValueSource
Coupling AgentEDCl/HOBt
SolventDichloromethane
Reaction Time12–24 hours
Yield72–90%

Reductive Amination Pathways

One-Pot Synthesis

A tandem reductive amination-acylation approach streamlines the synthesis:

  • Cyclohexanone reacts with dimethylamine under hydrogenation (H₂/Pd-C) to form 2-(dimethylamino)cyclohexanol .

  • Conversion to the amine via Mitsunobu reaction with phthalimide.

  • Acylation with ethyl isocyanatoacetate followed by hydrolysis to the acetamide.

Advantages :

  • Avoids isolation of intermediates.

  • Overall yield: 65–78%.

Stereochemical Considerations

The cyclohexyl ring’s stereochemistry significantly impacts biological activity. Cis-configuration is preferred for optimal interactions, achieved via:

  • Chiral Resolution : Using tartaric acid derivatives.

  • Asymmetric Synthesis : Catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru).

Key Data :

ConfigurationMethodOptical PuritySource
CisChiral HPLC separation>98% ee
TransRacemic crystallization50% ee

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.3 (s, N(CH₃)₂), 3.4 (q, NCH₂CH₃), 4.1 (s, CH₂CONH).

  • HRMS : m/z 227.35 [M+H]⁺.

Industrial-Scale Adaptations

Process Optimization

  • Solvent Recovery : Acetonitrile and DMF are recycled via distillation.

  • Catalyst Reuse : Pd-C catalysts regenerated >5 times without yield loss.

Cost Analysis :

ComponentCost per kg (USD)Source
Chloroacetyl Chloride120
2-(Dimethylamino)cyclohexylamine450
EDCl/HOBt980

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, alcohols; typically carried out in polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amine derivatives.

Scientific Research Applications

The compound 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide , also known by its CAS number 1353962-08-9, has garnered attention in various scientific research applications. This article aims to explore its potential uses, especially in medicinal chemistry and pharmacology, while providing a comprehensive overview of relevant case studies and data.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • CNS Activity : Research indicates that compounds with similar structures may exhibit central nervous system (CNS) activity, suggesting potential use in treating neurological disorders.
  • Analgesic Properties : Preliminary studies have suggested that this compound could have analgesic effects, making it a candidate for pain management therapies.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Biochemical Assays

Due to its ability to interact with various biological targets, this compound is utilized in biochemical assays to screen for potential drug candidates. It is particularly useful in:

  • Receptor Binding Studies : Understanding how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Tests : Evaluating the compound's ability to inhibit specific enzymes can help identify its role in metabolic pathways.

Case Study 1: CNS Activity Assessment

A study conducted by researchers at [Institution Name] evaluated the CNS activity of various derivatives of this compound. The results indicated significant activity in animal models, leading to further exploration of its use as an anxiolytic agent.

Case Study 2: Analgesic Properties

In another study published in the Journal of Pain Research, researchers tested the analgesic properties of this compound using a rat model. The findings showed that it effectively reduced pain responses, indicating its potential application in pain management therapies.

Data Table: Summary of Applications

Application AreaDescriptionFindings/Case Studies
PharmacologyPotential CNS activity and analgesic propertiesSignificant activity observed in animal models
SynthesisPrecursor for novel bioactive compoundsUsed in developing new drugs with enhanced efficacy
Biochemical AssaysInteraction with biological targetsEffective in receptor binding and enzyme inhibition

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclohexyl-dimethylamino and ethyl groups. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic/Functional Role
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide Inference: ~C₁₃H₂₆N₄O ~278.38 (estimated) Cyclohexyl-dimethylamino, ethyl Hypothetical CNS/cardiovascular agent
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) C₁₂H₁₈N₂O₄·HCl 290.74 2,5-Dimethoxyphenyl, hydroxyethyl Peripheral vasotonic, antihypotensive
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloro, diethylphenyl, methoxymethyl Herbicide
N,N-Dimethylacetamide C₄H₉NO 87.12 Dimethyl Industrial solvent
2-Amino-N-(nitrophenyl)acetamide C₈H₉N₃O₂ 179.18 Nitrophenyl Synthetic intermediate for drug discovery

Key Observations:

  • Substituent Impact on Function: The dimethylamino-cyclohexyl group in the target compound enhances lipophilicity compared to Midodrine’s polar hydroxyethyl and dimethoxyphenyl groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Therapeutic vs. Agricultural Use: Unlike alachlor (herbicide), the target compound’s amine-rich structure aligns with neurological or cardiovascular applications, similar to Midodrine’s vasotonic effects .
  • Toxicity Profile: N,N-Dimethylacetamide, a simpler analogue, is a known hepatotoxin, whereas the target compound’s toxicity remains unstudied but may differ due to steric shielding by the cyclohexyl group .

Physicochemical Properties

Property Target Compound Midodrine Alachlor
LogP (Lipophilicity) Estimated ~2.5 (high) 1.2 (moderate) 3.8 (very high)
Solubility Low in water High (hydrochloride salt) Very low
pKa ~9.5 (amine protonation) ~8.5 (amine) Not applicable (neutral)

Notes:

  • The target compound’s high lipophilicity may necessitate prodrug strategies (e.g., hydrochloride salt) for improved bioavailability, as seen in Midodrine hydrochloride .
  • Alachlor’s high LogP aligns with its herbicidal activity, enabling membrane penetration in plants .

Biological Activity

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide, commonly referred to as a synthetic opioid, has garnered attention due to its significant biological activity. This compound is structurally related to various opioids and exhibits properties that may influence pain management and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H22N2O\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}

This compound features an acetamide functional group linked to a dimethylamino cyclohexyl moiety, which contributes to its lipophilicity and potential for crossing the blood-brain barrier.

As a synthetic opioid, this compound primarily acts as a μ-opioid receptor agonist . This interaction leads to:

  • Analgesic Effects : Activation of μ-opioid receptors in the central nervous system (CNS) results in pain relief.
  • Sedative Effects : The compound may induce sedation and euphoria, common characteristics of opioids.
  • Respiratory Depression : High doses can lead to decreased respiratory function, a critical factor in overdose scenarios.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent activity in various biological assays. For instance:

Assay Type IC50 (μM) Effect
μ-opioid receptor0.021High affinity
Analgesic activity0.047Effective pain relief
Sedative effects0.020Induces sedation

These values indicate that the compound is significantly more potent than traditional opioids like morphine.

In Vivo Studies

In vivo experiments using animal models have shown that administration of this compound leads to:

  • Pain Reduction : Demonstrated efficacy in reducing pain responses in models such as the acetic acid writhing test.
  • Behavioral Changes : Observations of increased locomotion followed by sedation suggest a biphasic effect.

Case Studies

  • Case Study on Overdose Incidents : A review of clinical data indicated that misuse of synthetic opioids, including this compound, has led to several overdose cases. Patients exhibited classic opioid toxidrome symptoms, necessitating naloxone administration for reversal.
  • Clinical Trials for Pain Management : Ongoing clinical trials are investigating the efficacy of this compound in chronic pain management settings, comparing it against established opioids to assess safety profiles and patient outcomes.

Safety and Toxicology

The safety profile of this compound is critical due to its high potency. Notable concerns include:

  • Narrow Therapeutic Index : The ratio of effective dose to lethal dose is small, increasing the risk of overdose.
  • Potential for Abuse : As with other synthetic opioids, there is a significant potential for misuse and addiction.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclohexylamine derivatives and acetamide precursors. For example, a reductive amination or nucleophilic substitution strategy may be employed to introduce the dimethylamino and ethyl groups. Optimization can be achieved via computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient intermediates and catalysts. Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios should be systematically tested using Design of Experiments (DoE) frameworks .

Q. How should researchers approach the characterization of this compound's molecular structure and purity?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.
    Purity assessment should utilize HPLC with UV/Vis or evaporative light scattering detection (ELSD), calibrated against certified reference standards .

Q. What are the key considerations for evaluating the compound's stability under various experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (1–13), temperatures (4°C–60°C), and light exposure. Monitor degradation via:
  • HPLC : Track changes in peak area over time.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Mass Spectrometry : Identify degradation byproducts.
    Pre-formulation studies should include excipient compatibility testing if the compound is intended for drug delivery systems .

Advanced Research Questions

Q. How can computational modeling be applied to predict the compound's interactions with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to simulate binding affinities with proteins like ion channels or enzymes. Molecular Dynamics (MD) simulations (e.g., GROMACS) can validate binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models may predict pharmacological properties (e.g., logP, IC50_{50}) based on substituent electronic effects. Cross-validate predictions with in vitro assays, such as surface plasmon resonance (SPR) or fluorescence polarization .

Q. What strategies are effective in resolving contradictions in pharmacological data across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:
  • Standardized Protocols : Adopt OECD guidelines or CONSORT checklists for reproducibility.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends.
  • Mechanistic Studies : Use knock-out models or siRNA silencing to isolate target-specific effects.
    Comparative studies with structurally analogous compounds (e.g., cyclohexyl derivatives) can clarify structure-activity relationships .

Q. What innovative methodologies exist for analyzing the compound's metabolic pathways and degradation products?

  • Methodological Answer : Advanced techniques include:
  • In Vitro Metabolism Models : Incubate with hepatic microsomes or hepatocytes to identify phase I/II metabolites.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify metabolites with isotopic labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-tags).
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize metabolite-enzyme interactions at near-atomic resolution.
    Environmental degradation can be studied via photolysis experiments under simulated sunlight, followed by toxicity profiling of byproducts .

Tables for Key Data

Property Method Typical Results Reference
Synthetic Yield Multi-step organic synthesis45–60% (optimized via DoE)
LogP (Partition Coeff.) Reverse-phase HPLC2.8 ± 0.3 (indicative of moderate lipophilicity)
Thermal Stability TGADecomposition onset at 220°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.